molecular formula C16H25BN2O4 B1530938 tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate CAS No. 1073354-02-5

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate

Cat. No.: B1530938
CAS No.: 1073354-02-5
M. Wt: 320.2 g/mol
InChI Key: QQDZJOOZMLHQMQ-UHFFFAOYSA-N
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Description

This compound is a pyridine-based boronic ester derivative bearing a tert-butyl carbamate group. Its structure combines a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety with a pyridine ring functionalized at the 3-position, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . The tert-butyl carbamate group enhances solubility and stability, which is critical for handling and storage in synthetic workflows.

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-8-9-18-10-11(12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZJOOZMLHQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674783
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-02-5
Record name tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C14H26BNO4
  • Molecular Weight : 283.172 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 323.8 ± 35.0 °C at 760 mmHg
  • Flash Point : 149.6 ± 25.9 °C

Research indicates that compounds containing boron and pyridine moieties often exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The presence of the dioxaborolane structure suggests potential antioxidant properties, which could mitigate oxidative stress in cellular environments.

In Vitro Studies

A study investigating the effects of related compounds on astrocytes revealed that certain derivatives exhibited protective effects against amyloid beta (Aβ) toxicity. These findings suggest that tert-butyl derivatives may also possess similar neuroprotective qualities:

  • Cell Viability : Compounds demonstrated increased cell viability in the presence of Aβ peptides, indicating protective mechanisms against neurotoxicity.
  • Cytokine Modulation : Treatment with these compounds resulted in reduced levels of inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ.

In Vivo Studies

In vivo models have shown varying degrees of efficacy for related compounds:

  • Scopolamine-Induced Models : In studies using scopolamine to induce cognitive deficits in rodents, certain derivatives demonstrated a reduction in oxidative stress markers and improved cognitive function compared to control groups.

Case Study 1: Neuroprotection Against Aβ Toxicity

A recent study assessed the protective effects of a related compound on astrocytes exposed to Aβ. The results indicated:

  • Inhibition of Aβ Aggregation : The compound inhibited Aβ aggregation by approximately 85% at a concentration of 100 µM.
  • Reduction in Cytotoxicity : Cell viability improved significantly when treated with the compound alongside Aβ.

Case Study 2: Cognitive Improvement in Rodent Models

In rodent models administered with scopolamine:

  • Oxidative Stress Reduction : The compound showed a statistically significant decrease in malondialdehyde (MDA) levels compared to untreated controls.
  • Behavioral Assessments : Behavioral tests indicated improved memory performance in treated groups versus controls.

Data Summary

PropertyValue
Molecular FormulaC14H26BNO4
Molecular Weight283.172 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point323.8 ± 35.0 °C
Flash Point149.6 ± 25.9 °C

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of boron-containing compounds, such as tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate, exhibit promising anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that boron compounds can enhance the efficacy of chemotherapeutic agents by acting as sensitizers in cancer cells .

1.2 Targeting Enzymatic Pathways
The compound is also being investigated for its ability to target specific enzymatic pathways. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation. This targeting is crucial for developing selective therapies that minimize side effects associated with traditional chemotherapy .

Organic Synthesis

2.1 Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecular architectures. Its boron-containing moiety allows for various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions . This versatility makes it valuable for synthesizing pharmaceuticals and agrochemicals.

2.2 Functionalization of Aromatic Compounds
The presence of the pyridine ring in the compound facilitates further functionalization reactions. Researchers are exploring its use in the development of novel ligands for catalysis and as intermediates in the synthesis of biologically active compounds .

Materials Science

3.1 Polymer Chemistry
Another area of application is in polymer chemistry where boron-containing compounds are utilized to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This is particularly relevant in developing advanced materials for electronics and coatings .

3.2 Sensors and Detection Systems
The unique chemical properties of this compound allow it to be used in sensor technology. Its ability to form complexes with various analytes makes it suitable for developing sensors that detect specific ions or molecules in environmental monitoring and biomedical applications .

Case Studies

Study Application Findings
Study 1Anticancer activityDemonstrated significant inhibition of cancer cell proliferation when combined with conventional drugs .
Study 2Organic synthesisSuccessfully used as a coupling agent in the synthesis of complex organic molecules via Suzuki reactions .
Study 3Materials scienceEnhanced mechanical properties observed in polymer composites containing boron-based additives .

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

  • tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate The boronate ester is at the 5-position of the pyridine ring instead of the 3-position. Purity and Availability: Priced at ¥137.00/g (97% purity), it is more cost-effective than the target compound (¥1100.00/g for positional analogs) .
  • tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

    • Features a chlorine substituent at the 3-position of the pyridine ring.
    • Reactivity: The electron-withdrawing chlorine enhances electrophilicity at the boronate site, accelerating coupling reactions but requiring careful handling due to toxicity .

Variations in Substituent Groups

  • (R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate

    • Replaces the pyridine ring with a phenyl group and introduces a chiral propyl chain.
    • Applications: Used in asymmetric synthesis of bioactive molecules; the chiral center enables stereoselective transformations .
    • Synthetic Yield: Comparable yields (~53%) to the target compound’s derivatives, but requires chiral resolution steps .
  • tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate

    • Incorporates a sulfonyl linker between the boronate and carbamate groups.
    • Solubility: The sulfonyl group improves aqueous solubility, making it suitable for biological assays .

Bicyclic and Complex Scaffolds

  • tert-Butyl ((3R,6R,8aR)-4-oxo-6-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate (11a) Features a bicyclic pyrrolo-oxazine core fused with a boronate ester. Stability: The rigid bicyclic structure reduces hydrolytic degradation of the boronate, enhancing shelf-life . Synthetic Complexity: Lower yield (53%) due to multi-step cyclization and purification challenges .

Key Data Tables

Table 1: Structural and Economic Comparison

Compound Name Boronate Position Key Substituent Purity (%) Price (¥/g) Reference
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate 3-pyridine None 98+ 1100
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 5-pyridine None 97 137
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 5-pyridine Chlorine 95 N/A
(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate Phenyl Chiral propyl 97 N/A

Preparation Methods

Introduction of the tert-Butyl Carbamate Group

Overview:
The tert-butyl carbamate (Boc) protecting group is introduced to protect the amine functionality on the pyridine ring. This is often done via nucleophilic substitution using tert-butyl chloroformate in the presence of a base.

Typical Reaction Conditions:

Parameter Details
Reagent tert-Butyl chloroformate
Base Triethylamine or similar
Solvent Dichloromethane or other aprotic solvents
Temperature 0°C to room temperature
Reaction Time 1 to 4 hours

This step can be performed either before or after the borylation depending on the synthetic route and substrate stability.

Suzuki-Miyaura Cross-Coupling for Functionalization (Optional)

In some synthetic routes, the borylated pyridine intermediate bearing the tert-butyl carbamate group undergoes Suzuki-Miyaura cross-coupling with aryl halides to further functionalize the molecule.

Typical Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Sodium carbonate (Na₂CO₃)
Solvent Toluene/Ethanol/Water mixture
Temperature 80°C
Reaction Time 4 to 5 hours

This reaction proceeds under inert atmosphere with degassing to prevent catalyst deactivation. The product is isolated by extraction and purified by chromatography.

Purification and Characterization

After synthesis, the product is purified typically by silica gel chromatography using hexanes/ethyl acetate mixtures. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the presence of tert-butyl group (singlet around 1.3-1.4 ppm), aromatic protons, and pinacol methyl groups.
  • Mass Spectrometry (MS): Confirms molecular weight; for example, LC-MS shows expected m/z values corresponding to the sodium adduct of the molecular ion.
  • Other Techniques: IR spectroscopy and elemental analysis may be used for further confirmation.

Summary Table of Representative Preparation Conditions and Yields

Step Reagents & Catalysts Conditions Yield (%) Notes
Borylation Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 80°C, inert, overnight 85-93 High regioselectivity and yield
Carbamate Protection tert-Butyl chloroformate, triethylamine DCM, 0°C to RT, 1-4 h 80-90 Efficient protection of amine
Suzuki-Miyaura Coupling (optional) Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O 80°C, 4-5 h, inert 85-93 Used for further functionalization

Research Findings and Notes

  • The palladium-catalyzed borylation is highly efficient for introducing the pinacol boronate ester onto pyridine rings, with yields often exceeding 90% under optimized conditions.
  • The tert-butyl carbamate group provides excellent protection for the amine during subsequent synthetic transformations and can be removed under mild acidic conditions if needed.
  • Inert atmosphere and degassing are critical to prevent catalyst poisoning and ensure reproducibility.
  • The choice of base (potassium acetate vs. sodium carbonate) and solvent system can influence reaction rates and yields.
  • Industrial synthesis often employs batch reactors with controlled temperature and automated handling to scale up the process with consistent quality.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a pyridine-amine precursor with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to install the carbamate group, followed by boronate esterification using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key steps include:

  • Amino protection : Reacting 3-aminopyridin-4-ol with tert-butyl chloroformate in anhydrous dichloromethane at 0–5°C to prevent side reactions .
  • Boronate installation : Employing Miyaura borylation with Pd(dppf)Cl₂ catalyst, KOAc base, and 1,4-dioxane at 80–90°C under inert atmosphere .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (0.5–2 mol%) and solvent polarity to improve yields. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR confirm carbamate and boronate ester groups. Look for tert-butyl singlet (~1.3 ppm) and pyridine/boron-related signals .
  • HRMS : Validate molecular weight (C₁₇H₂₆BN₂O₄, [M+H]+ calc. 333.1984).
  • FT-IR : Detect B-O (1340–1310 cm⁻¹) and carbonyl (1690–1720 cm⁻¹) stretches .
    • Ambiguity Resolution : For isomeric impurities, use 2D NMR (COSY, HSQC) or X-ray crystallography if crystalline. Compare with literature data for analogous pyridine-boronate systems .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are effective?

  • Application : The boronate ester serves as a coupling partner for aryl/heteroaryl halides. Example protocol:

  • Conditions : 1.1 eq. aryl bromide, Pd(PPh₃)₄ (1–3 mol%), Na₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12–24 h .
  • Yield Optimization : Pre-dry solvents to avoid hydrolysis. Use microwave-assisted synthesis (100°C, 30 min) for time-sensitive reactions .
    • Scope : Compatible with electron-rich/deficient aryl halides. Avoid sterically hindered substrates to minimize side products .

Advanced Research Questions

Q. What mechanistic insights govern the stability of the boronate ester under varying pH and temperature conditions?

  • Stability Studies :

  • pH Sensitivity : The boronate ester hydrolyzes in aqueous acidic/basic conditions (e.g., t₁/₂ < 1 h at pH < 3 or >10). Stabilize with aprotic solvents (THF, DMF) and inert atmospheres .
  • Thermal Stability : Decomposes above 120°C. Use low-temperature storage (2–8°C) and minimize exposure to light .
    • Mitigation Strategies : Co-solvents (e.g., 10% MeOH in DCM) or buffered reaction media (pH 7–8) enhance stability during coupling .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • DFT Applications :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
  • Simulate transition states in cross-coupling to optimize catalyst-substrate interactions .
    • Docking Studies : Model interactions with enzymes (e.g., proteases, kinases) using AutoDock Vina. Prioritize pyridine and carbamate moieties for hydrogen bonding .

Q. What strategies address challenges in regioselective functionalization of the pyridine ring?

  • Directed Metalation : Use LiTMP or LDA to deprotonate the C3-position, followed by electrophilic quenching (e.g., iodination) .
  • Protection/Deprotection : Temporarily block the carbamate group with TMSCl before functionalizing the pyridine ring .
  • Catalytic C-H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridinyl) for C4-arylation. Screen ligands (e.g., 1,10-phenanthroline) to enhance selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate

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